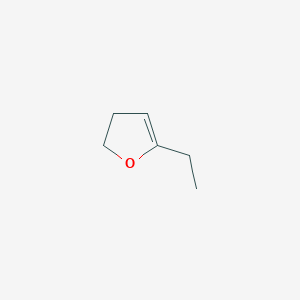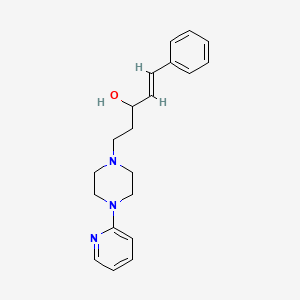
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- is a complex organic compound that features a combination of a penten-3-ol backbone with phenyl and pyridyl piperazinyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- with penten-3-ol under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the penten-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Penten-3-ol: A simpler analog with a similar backbone but lacking the phenyl and pyridyl piperazinyl substituents.
4-Penten-1-ol: Another analog with a different position of the hydroxyl group.
Phenylpiperazine: A related compound with a phenyl and piperazine moiety but without the penten-3-ol backbone.
Uniqueness
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs
Eigenschaften
CAS-Nummer |
37151-57-8 |
|---|---|
Molekularformel |
C20H25N3O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
(E)-1-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C20H25N3O/c24-19(10-9-18-6-2-1-3-7-18)11-13-22-14-16-23(17-15-22)20-8-4-5-12-21-20/h1-10,12,19,24H,11,13-17H2/b10-9+ |
InChI-Schlüssel |
LDHFPUHSSYUQAA-MDZDMXLPSA-N |
Isomerische SMILES |
C1CN(CCN1CCC(/C=C/C2=CC=CC=C2)O)C3=CC=CC=N3 |
Kanonische SMILES |
C1CN(CCN1CCC(C=CC2=CC=CC=C2)O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


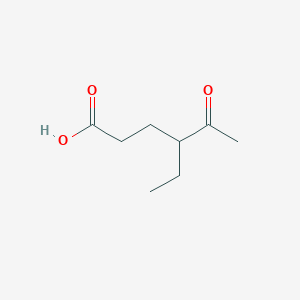
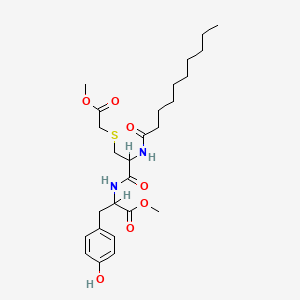
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
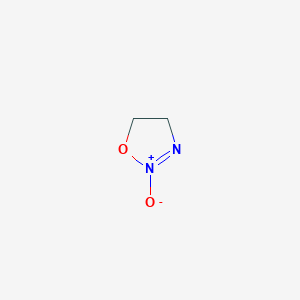
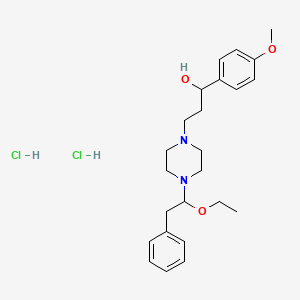
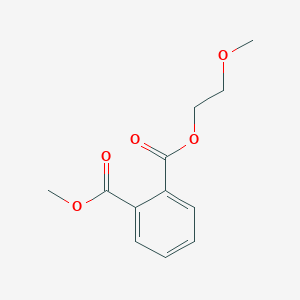

![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
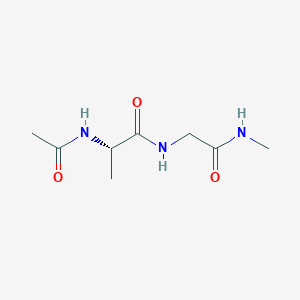
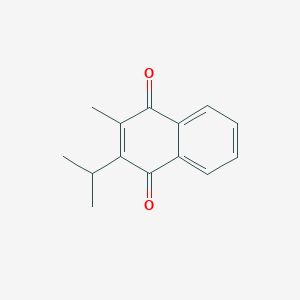
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
